Enol-phenylpyruvate

Description

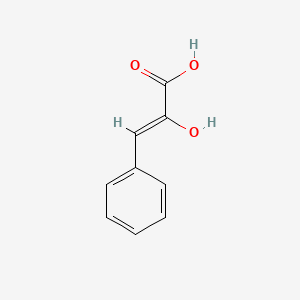

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDGUGJNLNLJSR-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5801-57-0 | |

| Record name | NSC280708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Mechanisms and Kinetics of Enol Phenylpyruvate Interconversion

Phenylpyruvate Tautomerase (EC 5.3.2.1) Activity and Specificity

Phenylpyruvate tautomerase (PPT), also known as macrophage migration inhibitory factor (MIF), is an enzyme that catalyzes the tautomerization of phenylpyruvate between its keto and enol forms. creative-enzymes.comrndsystems.com This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert keto- and enol-groups. creative-enzymes.com PPT also facilitates the same keto-enol tautomerism for 4-hydroxyphenylpyruvic acid, a structurally similar compound. creative-enzymes.com The enzyme exists as a homotrimer, with each subunit containing approximately 114 amino acids. creative-enzymes.com The trimeric structure is essential for its catalytic function. creative-enzymes.com

Catalytic Mechanism of Phenylpyruvate Tautomerase

The catalytic mechanism of phenylpyruvate tautomerase is understood to proceed through a general base-general acid catalysis. nih.govacs.org The N-terminal proline residue (Pro-1) acts as the general base catalyst. acs.orgnih.gov This was confirmed through structural homology with other bacterial isomerases like 4-oxalocrotonate tautomerase, which also utilizes an N-terminal proline as a catalytic base. acs.org The reaction involves the movement of a hydrogen atom and a double bond within the molecule. creative-enzymes.com

Structural Insights into Enzyme-Substrate Interactions (Enol Form)

Crystal structures of MIF complexed with substrates and inhibitors have provided significant insights into the enzyme-substrate interactions. The active site is a hydrophobic cavity where the substrate binds. acs.org The binding of p-hydroxyphenylpyruvate, a substrate for PPT activity, occurs at the interface between two subunits of the MIF trimer. nih.gov The substrate interacts with Pro-1, Lys-32, and Ile-64 from one subunit, and Tyr-95 and Asn-97 from the adjacent subunit. nih.gov Pro-1 is positioned to function as the catalytic base. nih.gov The hydrophobic side chains of several residues, including Met-2, Ile-64, Met-101, Val-106, and Phe-113, along with the phenyl moiety of Tyr-95, are responsible for binding the phenyl group of the substrate. acs.org

Kinetics of Enol-Phenylpyruvate Conversion by Tautomerase

Kinetic studies have shown that phenylpyruvate tautomerase processes the enol isomers of phenylpyruvate and (p-hydroxyphenyl)pyruvate more efficiently than their keto counterparts. acs.org This increased efficiency is primarily attributed to a lower Michaelis constant (Km) for the enol isomers. acs.org The enol-to-keto tautomeric conversion of phenylpyruvate can be monitored spectrophotometrically by the decrease in absorbance at 288 nm. tandfonline.com

Role of Specific Amino Acid Residues in Phenylpyruvate Tautomerase Catalysis (e.g., Pro-1, Tyr-95)

Several amino acid residues are critical for the catalytic activity of phenylpyruvate tautomerase.

Pro-1: This N-terminal proline is the catalytic base in the tautomerization reaction. acs.orgnih.gov Mutations of Pro-1 to glycine (B1666218) (P1G) or alanine (B10760859) (P1A) result in a significant decrease in the catalytic rate (kcat) and catalytic efficiency (kcat/Km), highlighting its essential role. nih.govacs.org It is proposed that Pro-1 may function as both the general acid and general base catalyst. nih.govacs.org

Tyr-95: Initially considered a candidate for the general acid catalyst, studies involving the mutation of Tyr-95 to phenylalanine (Y95F) have shown that this residue is not essential for the catalytic activity. nih.govacs.org The Y95F mutant remains a fully active enzyme with no significant structural changes in the active site. nih.govacs.org

Lys-32: This residue is believed to aid in substrate binding through an interaction with a carboxylate oxygen of phenylpyruvate. nih.gov It may also contribute to lowering the pKa of the catalytic base, Pro-1. nih.gov

Asn-97: This residue is involved in binding the phenolic hydroxyl group of substrates like (p-hydroxyphenyl)pyruvate. nih.govacs.org Mutation of Asn-97 to alanine (N97A) primarily affects the binding affinity of inhibitors. nih.govacs.org

| Residue | Function in Catalysis | Effect of Mutation |

| Pro-1 | Catalytic base; potentially also the general acid. nih.govacs.orgnih.gov | Mutation to Glycine or Alanine significantly reduces kcat and kcat/Km. nih.govacs.org |

| Tyr-95 | Initially proposed as a general acid, but studies show it's not essential. nih.govacs.org | Mutation to Phenylalanine results in a fully active enzyme. nih.govacs.org |

| Lys-32 | Assists in substrate binding and may lower the pKa of Pro-1. nih.gov | Mutation to Alanine causes a moderate decrease in kcat and kcat/Km. nih.gov |

| Asn-97 | Binds the hydroxyl group of certain substrates and inhibitors. nih.govacs.org | Mutation to Alanine affects inhibitor binding affinity. nih.govacs.org |

Enzymatic Promiscuity and this compound

Enzymatic promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary one. This phenomenon has been observed in relation to this compound.

Trans-3-Chloroacrylic Acid Dehalogenase and Phenylpyruvate Tautomerase Activity

trans-3-Chloroacrylic acid dehalogenase (CaaD), an enzyme involved in the degradation of the nematocide 1,3-dichloropropene, has been found to exhibit phenylpyruvate tautomerase activity. acs.orgacs.orgnih.gov This promiscuous activity is a notable example of how different enzymes can catalyze the same reaction. acs.orgnih.gov Phenylenolpyruvate is a substrate for CaaD, with a kcat/Km value that is comparable to that of its natural substrate, trans-3-chloroacrylate. acs.orgnih.gov The reaction is also stereoselective. acs.orgnih.gov

This discovery establishes a functional link between CaaD and the tautomerase superfamily, which are structurally related proteins characterized by a core β-α-β structural motif and a catalytic Pro-1 residue. acs.orgnih.gov This suggests that the phenylpyruvate tautomerase activity of CaaD might be a reflection of an enol intermediate in its primary dehalogenation reaction. acs.orgnih.gov

Mechanistic Implications of Enol Intermediates in Promiscuous Reactions

The catalytic promiscuity of certain enzymes, wherein they catalyze reactions other than their native physiological ones, has become a valuable tool in organic synthesis. mdpi.comresearchgate.net Enol intermediates, including this compound, are central to the mechanisms of many of these promiscuous reactions. Lipases, for example, have demonstrated effectiveness in catalyzing a range of C-C bond formation reactions, such as Michael additions and aldol (B89426) condensations. mdpi.comresearchgate.net

A proposed mechanism for lipase-catalyzed Michael additions involves the activation of the Michael acceptor through hydrogen bonds within the enzyme's "oxyanion hole," increasing its electrophilic character. mdpi.comresearchgate.net A nucleophile then attacks, forming a zwitterionic intermediate that is stabilized by the enzyme's catalytic triad (B1167595) (e.g., Ser-His-Asp). mdpi.com Crucially, the subsequent interconversion of the enol intermediate into its more stable keto form is a key step before the final product is released and the enzyme's active site is regenerated. mdpi.comresearchgate.net This transient enol species is generally more reactive than its corresponding ketone form, making it a pivotal intermediate in these synthetic transformations. fiveable.me The ability to form and react with these enol intermediates allows enzymes like lipases to perform reactions far removed from their natural function of hydrolysis. mdpi.com

Other Enzymes and this compound

Several enzymes beyond those involved in promiscuous C-C bond formation interact with phenylpyruvate and its enol tautomer. A primary example is Macrophage Migration Inhibitory Factor (MIF), a protein that also exhibits phenylpyruvate tautomerase (PPT) activity, catalyzing the keto-enol isomerization of phenylpyruvate. researchgate.netacs.org The enol tautomer of phenylpyruvic acid is recognized as a potential inhibitor of this tautomerase activity. researchgate.net Structural and kinetic studies of MIF mutants have sought to elucidate the catalytic mechanism, implicating the N-terminal Pro-1 residue as a critical component acting as both a general acid and general base catalyst. acs.org The binding of the enol form of substrates like (p-hydroxyphenyl)pyruvate to the active site is a key feature of this catalytic process. acs.org

Another instance of enzymatic interaction occurs in the analytical context of the Phenylalanine Ammonia-Lyase (PAL) assay. The presence of transaminases and keto acids can lead to the conversion of phenylalanine to phenylpyruvate. annualreviews.org The resulting this compound can form a complex with borate (B1201080) ions in the buffer, leading to erroneous absorbance readings and interfering with the accurate measurement of PAL activity. annualreviews.org

Enzymatic Reduction and Oxidation Reactions Involving this compound Precursors

The primary precursor to this compound is its keto form, phenylpyruvic acid. This precursor is involved in various enzymatic reduction and oxidation reactions. In the biosynthesis of certain alkaloids, for instance, phenylalanine undergoes enzymatic oxidative deamination to yield phenylpyruvate. rsc.org This phenylpyruvate is then subject to enzymatic reduction to produce phenyllactate, a subsequent intermediate in the pathway. rsc.org Similarly, L-amino acid deaminase from Proteus mirabilis can be used for the biotransformation of L-phenylalanine into phenylpyruvic acid through oxidative deamination. researchgate.net

Conversely, phenylpyruvic acid can undergo enzymatic oxidation. The aerobic oxidation of phenylpyruvic acid is catalyzed by manganese ions (Mn2+) and is significantly enhanced by the presence of horseradish peroxidase. nih.gov This reaction yields benzaldehyde (B42025) and oxalate (B1200264) as the main products. nih.gov The mechanism is believed to proceed via two pathways: one involving a dioxetane intermediate that produces excited benzaldehyde, and another that does not produce oxalate. nih.gov The presence of the enzyme appears to favor the dioxetane route. nih.gov

Table 1: Examples of Enzymatic Reactions Involving Phenylpyruvate

| Reaction Type | Enzyme/System | Substrate | Product(s) | Source |

|---|---|---|---|---|

| Oxidative Deamination | Endogenous plant enzymes | Phenylalanine | Phenylpyruvate | rsc.org |

| Oxidative Deamination | L-amino acid deaminase | L-phenylalanine | Phenylpyruvic acid | researchgate.net |

| Reduction | Endogenous plant enzymes | Phenylpyruvate | Phenyllactate | rsc.org |

| Oxidation | Horseradish Peroxidase / Mn2+ | Phenylpyruvic acid | Benzaldehyde, Oxalate | nih.gov |

Phosphorylation of Enol-Pyruvate Derivatives

The phosphorylation of pyruvate (B1213749) derivatives is a critical reaction in metabolism, with phosphoenolpyruvate (B93156) (PEP) being a key high-energy intermediate. wikipedia.org The high phosphate-transfer potential of PEP stems from the fact that the phosphorylated compound is "trapped" in the less thermodynamically stable enol form. wikipedia.org

Research has demonstrated that this phosphorylation is not limited to pyruvate. Phenylpyruvic acid can also be phosphorylated to yield its corresponding enol phosphate (B84403), (E)-phosphothis compound. rsc.orgrsc.org In one study, this phosphorylation was achieved with a 15% yield. rsc.orgrsc.org The proposed mechanism for this non-enzymatic reaction involves the initial phosphorylation of the carboxylate group to form an acyl-phosphate intermediate, which then undergoes an intramolecular phosphoryl transfer to the enol group to generate the final product. rsc.org This contrasts with the typical enzymatic mechanism for PEP synthesis, where the enolate of pyruvate is generated within the enzyme's active site before the phosphoryl transfer occurs. rsc.orgrsc.org

Table 2: Phosphorylation Yields of Pyruvate Derivatives

| Substrate | Product | Yield | Source |

|---|---|---|---|

| Phenylpyruvic acid | (E)-phosphothis compound (P2-Ph) | 15% | rsc.orgrsc.org |

| α-methyl-pyruvic acid | P2-1Me | 9% | rsc.org |

| Oxaloacetic acid | P2-ox | 3% | rsc.org |

Influence of Regulatory Molecules on Enzymatic Activity

The activity of enzymes that metabolize or interact with phenylpyruvate and its derivatives is subject to regulation by various molecules. Pyruvate kinase (PK), which catalyzes the conversion of phosphoenolpyruvate to pyruvate, is a key regulatory point in glycolysis. researchgate.net This enzyme is notably inhibited by both phenylalanine and its metabolite, phenylpyruvate. researchgate.net Kinetic studies show that these molecules act as competitive inhibitors with respect to the enzyme's substrates, phosphoenolpyruvate and ADP. researchgate.net This inhibition can be prevented by the amino acid alanine, which appears to compete with phenylalanine and phenylpyruvate for a common, likely allosteric, site on the enzyme. researchgate.net Specifically for the PKM2 isoform, the allosteric inhibitor phenylalanine functions by decreasing the enzyme's affinity for PEP, thereby stabilizing the tetramer in an inactive state. mit.edu

The tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) is also subject to regulation. The protein can be bound by competitive inhibitors, such as (E)-2-fluoro-p-hydroxycinnamate, which occupy the active site. acs.org Furthermore, the interaction of MIF with other proteins can modulate its function. The binding of PAG (a thiol-specific antioxidant protein) to MIF has been shown to repress the d-dopachrome (B1263922) tautomerase activity of MIF, suggesting a potential regulatory mechanism for its various catalytic functions. capes.gov.br

Table 3: Regulation of Enzymes by Phenylalanine and Phenylpyruvate

| Enzyme | Regulatory Molecule | Effect | Mechanism | Source |

|---|---|---|---|---|

| Pyruvate Kinase | Phenylalanine | Inhibition | Competitive with PEP and ADP | researchgate.net |

| Pyruvate Kinase | Phenylpyruvate | Inhibition | Competitive with PEP and ADP | researchgate.net |

| Pyruvate Kinase | Alanine | Prevents Inhibition | Competes with Phenylalanine/Phenylpyruvate | researchgate.net |

| Pyruvate Kinase M2 | Phenylalanine | Inhibition | Allosteric; reduces affinity for PEP | mit.edu |

| MIF Tautomerase | (E)-2-fluoro-p-hydroxycinnamate | Inhibition | Competitive inhibitor | acs.org |

| MIF Tautomerase | PAG (protein) | Repression | Protein-protein interaction | capes.gov.br |

Biosynthetic and Catabolic Pathways Involving Enol Phenylpyruvate

Enol-Phenylpyruvate within the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by various organisms to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. bioone.org This pathway is absent in animals, making these amino acids essential components of their diet. annualreviews.org this compound, or more accurately its keto form, phenylpyruvate, is a key product derived from the shikimate pathway's end-product, chorismate.

Precursors and Downstream Metabolites of the Shikimate Pathway

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.orgbioone.org Through a series of enzymatic reactions, DAHP is converted to chorismate. bioone.org Chorismate stands as a crucial branch-point metabolite, serving as the precursor for tryptophan, phenylalanine, and tyrosine, as well as other important compounds like folate and salicylic (B10762653) acid. bioone.organnualreviews.org

The carbon flux through the shikimate pathway is substantial, with some plants dedicating over 20% of their fixed carbon to the production of aromatic compounds derived from this pathway. mdpi.com Downstream of chorismate, the synthesis of phenylalanine and tyrosine proceeds through prephenate. Phenylalanine, in particular, is a precursor to a vast array of secondary metabolites, including flavonoids, lignans, and lignin (B12514952). annualreviews.org

Enzymatic Steps Leading to Phenylpyruvate (and its Enol Form) from Chorismate

The conversion of chorismate to phenylpyruvate is a two-step process. First, the enzyme chorismate mutase catalyzes the Claisen rearrangement of chorismate to form prephenate. uniprot.orgtaylorandfrancis.com Subsequently, prephenate dehydratase catalyzes the dehydration and decarboxylation of prephenate to yield phenylpyruvate. frontiersin.orgontosight.ai Phenylpyruvate can then exist in equilibrium with its enol tautomer, this compound, a reaction that can be facilitated by the enzyme phenylpyruvate tautomerase. pathbank.org In some microorganisms, a bifunctional enzyme, chorismate mutase/prephenate dehydratase, carries out both of these steps. uniprot.org

Regulation of this compound Flux in the Shikimate Pathway

The flow of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and their derivatives. ontosight.ai This regulation occurs at multiple levels, including feedback inhibition and transcriptional control. ontosight.aifrontiersin.org

Key regulatory enzymes in the pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first enzyme of the pathway, and chorismate mutase. mdpi.commetwarebio.com In many microorganisms, the activity of DAHPS is inhibited by the final products of the pathway: phenylalanine, tyrosine, and tryptophan. nih.gov Similarly, chorismate mutase is often subject to feedback inhibition by phenylalanine and tyrosine, and can be activated by tryptophan, thereby redirecting the metabolic flux towards phenylalanine and tyrosine synthesis when tryptophan levels are high. frontiersin.orgnih.gov

In plants, the regulation is more complex. While feedback inhibition of chorismate mutase by phenylalanine and tyrosine has been observed, the regulation of DAHPS is less clear, with some studies suggesting it is not subject to feedback inhibition in the same way as its microbial counterparts. frontiersin.orgnih.gov The expression of genes encoding shikimate pathway enzymes can also be regulated by various factors, including developmental cues and environmental stresses. mdpi.comfrontiersin.org

Phenylalanine and Tyrosine Metabolic Pathways

Phenylpyruvate, and by extension this compound, is a central player in the metabolism of phenylalanine and tyrosine. It can be formed from the catabolism of phenylalanine and can also serve as a direct precursor for its synthesis.

Transamination Reactions Yielding Phenylpyruvate

One of the primary routes for the breakdown of phenylalanine is through a transamination reaction that converts it to phenylpyruvate. nih.govnih.gov This reaction is typically catalyzed by an aminotransferase, such as tyrosine aminotransferase or aspartate aminotransferase, which have broad substrate specificities. pathbank.orgnih.gov In this process, the amino group from phenylalanine is transferred to an α-keto acid, often α-ketoglutarate, to form glutamate (B1630785), leaving behind phenylpyruvate. This reversible reaction allows for the interconversion of phenylalanine and phenylpyruvate, depending on the metabolic needs of the cell. pathbank.org

Alternative Biosynthetic Routes to Phenylalanine via Phenylpyruvate

While the primary route for phenylalanine biosynthesis in many organisms is through the arogenate pathway, an alternative pathway proceeding via phenylpyruvate exists, particularly in many microorganisms and also in the cytosol of plants. frontiersin.orgoup.comnih.gov In this pathway, phenylpyruvate, derived from prephenate as described in section 3.1.2, is converted to phenylalanine through a transamination reaction. ontosight.ailibretexts.org An aminotransferase catalyzes the transfer of an amino group from a donor molecule, such as glutamate or aspartate, to phenylpyruvate, yielding phenylalanine. metwarebio.comnih.gov

Recent research has elucidated a complete cytosolic phenylpyruvate pathway in plants, which splits from the plastidial arogenate pathway at the level of chorismate. nih.gov This cytosolic pathway involves a cytosolic chorismate mutase and a prephenate dehydratase that produce phenylpyruvate, which is then transaminated to phenylalanine. nih.gov The existence of this alternative route highlights the metabolic flexibility of organisms in synthesizing this essential amino acid.

Phenylpyruvate Catabolism and Derivative Formation

Phenylpyruvate, a central keto-acid, is primarily formed from the amino acid L-phenylalanine through oxidative deamination or transamination. wikipedia.orgdergipark.org.tr This conversion is a key step in phenylalanine metabolism. Once formed, phenylpyruvic acid does not exist as a single static structure; it is in a dynamic equilibrium with its (E)- and (Z)-enol tautomers, collectively known as this compound. wikipedia.orgebi.ac.uk The reversible interconversion between the keto and enol forms can be facilitated by the enzyme phenylpyruvate tautomerase. pathbank.org

The catabolism of phenylpyruvate leads to several derivative compounds. Through reduction, phenylpyruvate is converted to phenyllactate, a reaction catalyzed by enzymes like lactate (B86563) dehydrogenase. dergipark.org.tr Alternatively, it can be metabolized to o-hydroxyphenylacetate. dergipark.org.tr In the presence of certain microorganisms, phenylpyruvate and its derivative phenyllactic acid can be further oxidized to form phenylacetic acid. dergipark.org.tr This catabolic versatility places phenylpyruvate and its enol form at a critical juncture in metabolic pathways.

Table 1: Key Reactions in Phenylpyruvate Catabolism

| Starting Compound | Reaction | Resulting Derivative | Enzyme/Process | Reference |

| L-Phenylalanine | Transamination | Phenylpyruvic Acid | Aminotransferase | dergipark.org.trpathbank.org |

| Phenylpyruvic Acid | Tautomerization | This compound | Phenylpyruvate tautomerase (or spontaneously) | wikipedia.orgpathbank.org |

| Phenylpyruvic Acid | Reduction | Phenyllactic Acid | Lactate Dehydrogenase | dergipark.org.tr |

| Phenylpyruvic Acid | Oxidation/Rearrangement | o-Hydroxyphenylacetate | Not specified | dergipark.org.tr |

| Phenylpyruvic Acid | Oxidation | Phenylacetic Acid | Microbial oxidation | dergipark.org.tr |

Microbial Metabolism and this compound

This compound is a significant, though often implicitly referenced, intermediate in the metabolic networks of various microorganisms. Its presence is integral to amino acid metabolism, particularly in pathways involving aromatic amino acids.

This compound, existing in equilibrium with phenylpyruvic acid, serves as a crucial intermediate in the metabolism of aromatic amino acids in microbes. mdpi.comresearchgate.net It is a component of the shikimic acid pathway, a metabolic route used by bacteria, fungi, and plants for the de novo synthesis of aromatic amino acids like phenylalanine and tyrosine. mdpi.comresearchgate.net For instance, studies on soil bacterial communities have identified this compound as an intermediate within this pathway, highlighting its foundational role in protein synthesis and the production of various secondary metabolites. mdpi.com

Research has shown a direct link between specific microbial species and the production of this compound. In the cecum of sheep, increased levels of both phenylalanine and this compound were associated with the activity of Escherichia coli. researchgate.net This bacterium can synthesize phenylalanine from carbohydrates, which is subsequently converted into significant quantities of this compound, underscoring its role as a direct product of microbial amino acid processing. researchgate.net

The Ehrlich pathway is a well-characterized catabolic route in microorganisms, especially yeasts like Saccharomyces cerevisiae, for converting amino acids into their corresponding higher alcohols or acids. semanticscholar.orgmdpi.com In the case of L-phenylalanine, the pathway proceeds through three main steps:

Transamination : L-phenylalanine is converted to phenylpyruvate. mdpi.comnih.gov

Decarboxylation : Phenylpyruvate is decarboxylated by enzymes such as phenylpyruvate decarboxylase (encoded by genes like ARO10 in yeast) to form phenylacetaldehyde (B1677652). researchgate.netnih.gov

Reduction : Phenylacetaldehyde is then reduced by alcohol dehydrogenases to produce the aromatic alcohol 2-phenylethanol. mdpi.comresearchgate.net

While the intermediate is commonly referred to as phenylpyruvate (the keto form), it inherently coexists with its tautomer, this compound. wikipedia.org Therefore, this compound is an integral, albeit often unnamed, participant in the Ehrlich pathway. Microorganisms can produce phenylpyruvate for this pathway either by breaking down L-phenylalanine from the environment or by synthesizing it de novo from glucose via the shikimate pathway. semanticscholar.orgmdpi.com

Table 2: Steps of the Ehrlich Pathway for L-Phenylalanine Conversion

| Step | Substrate | Product | Key Enzyme(s) | Microbial Example | Reference |

| 1 | L-Phenylalanine | Phenylpyruvate / this compound | Aromatic Aminotransferase (e.g., Aro9) | Saccharomyces cerevisiae | nih.gov |

| 2 | Phenylpyruvate / this compound | Phenylacetaldehyde | Phenylpyruvate Decarboxylase (e.g., Aro10) | Saccharomyces cerevisiae | nih.gov |

| 3 | Phenylacetaldehyde | 2-Phenylethanol | Alcohol Dehydrogenase (e.g., ADH5) | Saccharomyces cerevisiae | researchgate.netnih.gov |

Modern metabolomic techniques have enabled the direct detection and quantification of this compound in complex biological samples, confirming its presence and significance in microbial ecosystems. researchgate.netfrontiersin.org These analyses provide concrete evidence of its derivation from microbial activity.

Metabolomic profiling of the sheep cecum revealed that Escherichia coli activity is linked to the production of this compound from phenylalanine. researchgate.net In another study focusing on the human stomach, this compound levels were found to be significantly associated with several bacterial genera, including Agathobacter, Faecalibacterium, and Phenylobacterium. frontiersin.orgnih.gov Furthermore, analysis of soil rhizospheres showed that this compound is a differential metabolite whose levels are influenced by fertilization, reflecting changes in the metabolic functions of soil bacterial communities. mdpi.com These findings from diverse environments collectively demonstrate that this compound is a common metabolite produced by a range of microbes and its concentration can be indicative of specific microbial metabolic states.

Table 3: Selected Metabolomic Studies Detecting Microbial-Derived this compound

| Microbial Source/Environment | Analytical Context | Key Findings | Reference |

| Sheep Cecal Contents | Investigating effects of intestinal microbiota on sheep growth. | Increased levels of this compound were correlated with the presence of Escherichia coli. | researchgate.net |

| Human Stomach | Analysis of microbiome-metabolome interactions in peptic ulcer disease. | This compound was significantly associated with bacterial genera such as Agathobacter, Faecalibacterium, and Phenylobacterium. | frontiersin.orgnih.gov |

| Tea Plant Rhizosphere | Studying responses of soil bacterial communities to fertilization. | This compound was identified as an intermediate in the shikimic acid pathway, with its levels varying based on soil treatment. | mdpi.com |

Computational and Theoretical Studies on Enol Phenylpyruvate

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of enol-phenylpyruvate. These methods provide a molecular-level understanding of the energetics and structural changes that occur during chemical transformations.

Energy Profiles and Transition States for Enol-Keto Tautomerization

The tautomeric equilibrium between the enol and keto forms of phenylpyruvic acid is a fundamental process. researchgate.net Computational studies have been conducted to determine the energy barriers and transition states for this tautomerization. DFT calculations on related systems, such as 3-phenyl-2,4-pentanedione (B1582117), have shown that the keto form is generally more stable. The tautomeric equilibrium proceeds through a four-membered ring transition state. orientjchem.org The energy barrier for the keto-to-enol conversion is influenced by the solvent environment, with calculations in the gas phase and various solvents providing insights into this effect. orientjchem.org For instance, the barrier heights for the tautomerization of 3-phenyl-2,4-pentanedione were found to be around 30-31 kcal/mol in different media. orientjchem.org Studies on a charge-tagged phenylpyruvic acid derivative revealed that while the enol form is less stable in the gas phase, it can be the predominant species in solution due to favorable hydrogen bonding. ru.nl The uncatalyzed enol-keto tautomerization in the gas phase is kinetically slow due to a high energy barrier. ru.nl

Table 1: Calculated Energy Barriers for Keto-Enol Tautomerization of Phenyl-substituted β-dicarbonyls

| Compound | Method | Solvent | Calculated Barrier (kcal/mol) | More Stable Tautomer |

|---|---|---|---|---|

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Gas Phase | 30.61 | Keto |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Cyclohexane | 30.82 | Keto |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Carbon Tetrachloride | 30.84 | Keto |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Methanol | 31.23 | Keto |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Water | 31.26 | Keto |

This table is generated based on data for a related phenyl-substituted β-dicarbonyl compound to illustrate the typical energy barriers involved in keto-enol tautomerization. orientjchem.org

Computational Analysis of Decarboxylation Processes Involving this compound

The decarboxylation of α-keto acids is a crucial biochemical reaction. Computational studies have explored the mechanisms of enzymatic decarboxylation of phenylpyruvate and related compounds. For example, in the enzyme Fdc1, it is proposed that the enol tautomer of phenylpyruvate acts as the actual substrate. manchester.ac.uk It forms an intermediate adduct that, following decarboxylation, can lead to a stable phenylacetaldehyde (B1677652) adduct, which results in enzyme inhibition. manchester.ac.uknih.gov DFT calculations have supported a 1,3-dipolar cycloaddition mechanism for this process. manchester.ac.uk In other enzymes, such as hydroxymandelate synthase, which acts on 4-hydroxyphenylpyruvate, theoretical studies based on DFT (B3LYP) have investigated the oxidative decarboxylation pathway. researchgate.net These calculations indicate that the process can occur through direct dioxygen insertion, with different potential pathways for subsequent steps. researchgate.net

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, provide a dynamic view of how this compound interacts with enzyme active sites. These simulations can reveal the key residues involved in substrate binding and catalysis.

Simulations of this compound Binding to Enzyme Active Sites

The interaction of this compound and its analogs with enzymes of the tautomerase superfamily, such as macrophage migration inhibitory factor (MIF), has been a subject of molecular modeling studies. diva-portal.orgresearchgate.net MIF catalyzes the tautomerization of phenylpyruvate. researchgate.net Crystal structures of MIF complexed with a substrate, p-hydroxyphenylpyruvate, show that the binding sites are located at the interface between two subunits. researchgate.net The substrate interacts with key residues from both subunits. researchgate.net Molecular dynamics simulations have been used to investigate the binding of inhibitors that mimic the enol/enolate transition state to the active site of MIF. researchgate.net These simulations help in understanding the specific interactions that stabilize the enzyme-substrate complex. For example, the phenyl group of the substrate is often bound in a hydrophobic pocket formed by several residues. researchgate.net

Table 2: Key Amino Acid Residues in the Active Site of Macrophage Migration Inhibitory Factor (MIF) Interacting with Phenylpyruvate Derivatives

| Enzyme | Interacting Residue | Subunit | Type of Interaction |

|---|---|---|---|

| MIF | Pro-1 | 1 | Catalytic base, interaction with carboxylate |

| MIF | Lys-32 | 1 | Interaction with substrate |

| MIF | Ile-64 | 1 | Interaction with substrate |

| MIF | Tyr-95' | 2 | Interaction with substrate, weak interaction with fluoro group of inhibitor |

| MIF | Asn-97' | 2 | Interaction with substrate |

| MIF | Met-2, Ile-64, Met-101, Val-106, Phe-113 | 1 & 2 | Hydrophobic interactions with the phenyl group |

This table is compiled from findings on the interaction of p-hydroxyphenylpyruvate and its analogs with MIF. researchgate.net

Theoretical Models of Phosphorylation Mechanisms involving Enolates

Theoretical models have been developed to understand the phosphorylation of enolates, a key step in many metabolic pathways. While much of the focus has been on the phosphorylation of pyruvate (B1213749) to phosphoenolpyruvate (B93156) (PEP), the principles can be extended to this compound. Recent mechanistic studies suggest that the non-enzymatic formation of PEP proceeds through the initial phosphorylation of the carboxylate group to form an acyl phosphate (B84403) intermediate. scribd.com This is followed by an intramolecular phosphoryl transfer to the enol oxygen, yielding PEP. scribd.com DFT calculations have confirmed that phosphorylation of the carboxylate is favored over the direct phosphorylation of the enol moiety of pyruvate. acs.org These findings suggest a plausible ancestral mechanism for the phosphorylation of α-keto acids that involves carboxylate phosphorylation rather than the direct phosphorylation of the enolate, as seen in modern enzymatic pathways. scribd.com This theoretical framework provides a basis for understanding how this compound could be phosphorylated in prebiotic or enzymatic systems.

Analytical Methodologies for Enol Phenylpyruvate Research

Spectrophotometric Determination Methods

Spectrophotometric methods are foundational techniques for the quantification of phenylpyruvate, often by leveraging the unique properties of its enol form.

A widely utilized spectrophotometric method involves the reaction of the enol tautomer of phenylpyruvic acid with borate (B1201080) to form a stable enol-borate complex. This complex exhibits a distinct ultraviolet (UV) absorbance maximum, allowing for its quantification.

An improved method for determining phenylpyruvic acid (PPA) in blood plasma relies on the UV spectrophotometric measurement of this enol-borate complex. pu-toyama.ac.jpfrontiersin.org This technique is sensitive enough for accurate analysis in the concentration range of 1.25 to 25 mg/liter. pu-toyama.ac.jp The principle involves extracting PPA from a sample, allowing it to complex with borate in an alkaline buffer, and then measuring the absorbance of the resulting complex. The formation of the enol-borate complex with arsenate in the borate buffer can increase the rate of complex formation, although the complex formation is typically complete within 60 minutes even without arsenate. frontiersin.org The absorbance of the phenylpyruvate-enol form can be measured at 320 nm in the presence of 1 M NaOH. nih.gov

This method has been applied to determine PPA in urine for diagnosing and monitoring phenylketonuria. egetipdergisi.com.trjst.go.jp It has also been noted that the spectrophotometric assay for phenylalanine ammonia-lyase can be complicated by a side reaction producing phenylpyruvate, which then forms an enol-borate complex absorbing at 290 nm. nih.gov

Key Findings from Spectrophotometric Studies:

| Parameter | Finding | Reference |

|---|---|---|

| Technique | UV spectrophotometry of enol-borate complex | pu-toyama.ac.jpfrontiersin.org |

| Application | Measurement of Phenylpyruvic Acid in blood plasma | pu-toyama.ac.jpfrontiersin.org |

| Sensitivity Range | 1.25 to 25 mg/liter | pu-toyama.ac.jp |

| Absorbance Wavelength | 320 nm (for phenylpyruvate-enol in NaOH) | nih.gov |

| Interference Note | Potential complication in phenylalanine ammonia-lyase assays | nih.gov |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques, often coupled with mass spectrometry, provide high specificity and sensitivity for the separation and detection of enol-phenylpyruvate and related compounds from complex biological matrices.

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it a powerful tool for identifying and quantifying specific molecules like phenylpyruvic acid. This technique is highly specific and can achieve very low detection limits. egetipdergisi.com.tr

Several LC-MS/MS methods have been developed for the determination of phenylpyruvic acid in biological fluids like urine and plasma. egetipdergisi.com.trresearchgate.netresearchgate.net These methods often involve a sample preparation step, such as liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net For instance, a rapid and precise LC-MS/MS method was developed for 3-phenylpyruvic acid in rat plasma using an Acquity UPLC Phenyl column with gradient elution. researchgate.net The detection limit for this method was found to be 0.001 μM. egetipdergisi.com.trresearchgate.net In metabolomics studies, LC-MS has been used to identify changes in metabolite levels, including this compound, in conditions like osteoporosis. nih.gov Method packages for the analysis of primary metabolites, including phenylpyruvic acid, using LC-MS/MS are also commercially available. shimadzu.com

To enhance detection, keto acids are often converted to derivatives before analysis. A comprehensive LC-MS/MS method involves derivatization of keto acids to their O-(2,3,4,5,6-pentafluorobenzyl)oxime forms, which can then be analyzed with high reproducibility and recovery rates. jst.go.jp

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture. For the analysis of phenylpyruvic acid and other α-keto acids, HPLC is often coupled with UV or fluorescence detection, frequently requiring a derivatization step to enhance sensitivity.

A simple isocratic HPLC method has been developed for the simultaneous determination of seven α-keto acids, including phenylpyruvic acid, in blood samples. researchgate.net This method uses meso-stilbenediamine as a derivatizing reagent and UV detection at 255 nm. researchgate.net Another approach involves the analysis of phenylpyruvate as part of enzymatic cycling assays, where its presence is confirmed by HPLC after derivatization with o-phthaldialdehyde. pu-toyama.ac.jp The separation of the enol and keto forms of aromatic α-keto acids, including phenylpyruvic acid, has also been achieved using paper chromatography, a related separation technique. researchgate.net

Fluorescence and chemiluminescence detection methods, typically coupled with HPLC, offer exceptional sensitivity for the analysis of α-keto acids. These methods rely on derivatizing the keto acids with a fluorogenic or chemiluminogenic reagent.

A highly sensitive HPLC method for α-keto acids uses 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent, allowing for detection at femtomole levels. jst.go.jpresearchgate.net Another method employs o-phenylenediamine (B120857) (OPD) as a fluorogenic agent for the determination of branched-chain keto-acids and pyruvate (B1213749) in blood.

For even greater sensitivity, chemiluminescence detection can be used. A method for determining α-keto acids in human plasma by HPLC with chemiluminescence detection has been described. ebi.ac.uk This technique allows for the precise determination of several α-keto acids, including phenylpyruvic acid, in very small plasma volumes. ebi.ac.uk

Comparison of Chromatographic Detection Methods:

| Method | Principle | Sensitivity | Application Example | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by LC, detection by mass | High (e.g., 0.001 μM LOD) | Quantification of 3-phenylpyruvic acid in urine/plasma | egetipdergisi.com.trresearchgate.net |

| HPLC-UV | Separation by HPLC, detection by UV absorbance after derivatization | Moderate | Determination of seven α-keto acids in serum | researchgate.net |

| HPLC-Fluorescence | Separation by HPLC, detection of fluorescent derivatives | Very High (femtomole levels) | Analysis of α-keto acids in plasma using DMB reagent | jst.go.jp |

| HPLC-Chemiluminescence | Separation by HPLC, detection of light-emitting derivatives | Extremely High | Determination of α-keto acids in human plasma | ebi.ac.uk |

High-Performance Liquid Chromatography (HPLC) Applications

Enzymatic Assays for Phenylpyruvate and its Related Compounds

Enzymatic assays provide a highly specific means of quantifying phenylpyruvate by using enzymes that catalyze reactions involving this molecule. The activity is typically monitored by measuring the change in concentration of a substrate or product.

Several enzymatic assays utilize L-phenylalanine dehydrogenase (PDH), which catalyzes the NAD-dependent oxidative deamination of L-phenylalanine to phenylpyruvate, or the reverse reaction, the reductive amination of phenylpyruvate. nih.gov The reaction can be monitored by measuring the change in NADH concentration spectrophotometrically at 340 nm. frontiersin.orgnih.govasm.org

Enzymatic cycling assays have been developed to increase sensitivity, allowing for the measurement of low concentrations of phenylpyruvate in tissue extracts. pu-toyama.ac.jp One such assay couples glutamine transaminase K with L-phenylalanine dehydrogenase. pu-toyama.ac.jp Another standard assay for glutamine transaminase K activity involves the transamination between L-phenylalanine and an α-keto acid, where the formation of phenylpyruvate-enol is measured at 320 nm after the addition of NaOH. nih.govresearchgate.net These enzymatic methods are central to newborn screening tests for phenylketonuria (PKU), where phenylalanine dehydrogenase converts phenylalanine in blood spots to phenylpyruvate and NADH. lacar-mdx.com

Genetic Regulation and Metabolic Engineering of Enol Phenylpyruvate Pathways

Genetic Elements Governing Enol-Phenylpyruvate Associated Enzymes

The biosynthesis of aromatic amino acids, including the pathway involving this compound, is governed by a complex network of genes and regulatory proteins. In many microorganisms, the shikimate pathway is the central route for the production of chorismate, a key precursor for phenylalanine, tyrosine, and tryptophan. frontiersin.orgbioone.org

In Escherichia coli, the biosynthesis of aromatic amino acids is regulated by two key proteins: TrpR and TyrR. asm.orgnih.gov The TyrR protein, in conjunction with the three aromatic amino acids and ATP, acts as either a repressor or an activator for the expression of nine genes within the TyrR regulon. asm.orgnih.gov This intricate regulation allows the cell to finely tune the production of aromatic amino acids based on their availability. asm.org

Key enzymes in the pathway leading to phenylpyruvate are subject to feedback inhibition. For instance, the three isozymes of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in E. coli (AroF, AroG, and AroH) are inhibited by tyrosine, phenylalanine, and tryptophan, respectively. caister.com Similarly, chorismate mutase/prephenate dehydratase (CM-PDT), which catalyzes the conversion of chorismate to phenylpyruvate, is sensitive to the concentration of L-phenylalanine. nih.gov

In the yeast Saccharomyces cerevisiae, the catabolism of phenylalanine to produce compounds like phenylethanol and phenylacetate (B1230308) involves the Ehrlich pathway. nih.gov A key enzyme in this pathway is phenylpyruvate decarboxylase, which converts phenylpyruvate to phenylacetaldehyde (B1677652). nih.gov The gene ARO10 has been identified as encoding the primary phenylpyruvate decarboxylase in S. cerevisiae, and its expression is significantly induced when phenylalanine is the sole nitrogen source. nih.gov Other genes with sequence similarity, such as PDC1, PDC5, PDC6, and THI3, are also involved in an alternative decarboxylation activity. nih.gov

The following table summarizes key genes and enzymes involved in the this compound pathway and their regulation.

| Gene | Enzyme | Organism | Regulation |

| aroG, aroF, aroH | DAHP synthase isozymes | E. coli | Feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively. caister.com |

| pheA | Chorismate mutase/prephenate dehydratase (CM-PDT) | E. coli | Feedback inhibition by L-phenylalanine. nih.gov |

| tyrR | TyrR regulatory protein | E. coli | Acts as a repressor or activator of the TyrR regulon in the presence of aromatic amino acids and ATP. asm.orgnih.gov |

| trpR | TrpR regulatory protein | E. coli | Represses the trp operon in the presence of tryptophan. nih.gov |

| ARO10 | Phenylpyruvate decarboxylase | S. cerevisiae | Transcriptional induction by phenylalanine. nih.gov |

| PDC1, PDC5, PDC6, THI3 | Pyruvate (B1213749) decarboxylases and associated protein | S. cerevisiae | Contribute to an alternative phenylpyruvate decarboxylase activity. nih.gov |

Strategies for Metabolic Engineering of Phenylpyruvate Derivatives Production

Metabolic engineering provides powerful strategies to develop microbial producers of valuable phenylpyruvate derivatives, which have applications in human health and nutrition. nih.gov The primary goals of these strategies are to increase the carbon flux towards phenylpyruvate and its derivatives by overcoming native regulatory mechanisms and channeling precursors into the desired pathway. nih.govresearchgate.net

A common strategy involves the overexpression of key enzymes in the pathway. For example, overexpressing a feedback-resistant version of DAHP synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr) can significantly increase the production of L-phenylalanine. researchgate.net Additionally, increasing the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is crucial. frontiersin.org This can be achieved by overexpressing genes such as tktA (transketolase) and ppsA (PEP synthase). frontiersin.org

Another key strategy is the disruption of competing pathways. To enhance the production of phenyllactic acid (PhLA), a derivative of phenylpyruvate, the phenylalanine and tryptophan biosynthetic pathways can be disrupted to channel more carbon flux towards PhLA biosynthesis. frontiersin.org For instance, knocking out the trpE gene, which is involved in the tryptophan biosynthetic branch, can redirect chorismate towards the phenylalanine pathway. frontiersin.org

Furthermore, engineering global regulators can improve the production of phenylpyruvate derivatives. The CsrA protein in E. coli regulates carbohydrate metabolism and can affect the intracellular levels of PEP. nih.gov Modulating the Csr system, for example by overexpressing the regulatory RNA csrB, has been shown to be effective in enhancing L-phenylalanine production. nih.gov

The following table outlines various metabolic engineering strategies for the production of phenylpyruvate derivatives.

| Strategy | Target | Organism | Outcome |

| Overexpression of feedback-resistant enzymes | aroGfbr, pheAfbr | E. coli | Increased L-phenylalanine production. researchgate.net |

| Increasing precursor supply | tktA, ppsA | E. coli | Enhanced carbon flux into the shikimate pathway. frontiersin.org |

| Disruption of competing pathways | trpE knockout | E. coli | Increased production of phenyllactic acid. frontiersin.org |

| Deletion of transaminase | ARO8 | S. cerevisiae | Inhibition of phenylalanine formation, redirecting flux. frontiersin.org |

| Engineering global regulators | csrA deletion, csrB overexpression | E. coli | Increased PEP availability and L-phenylalanine production. nih.gov |

| Heterologous gene expression | Phenylalanine-insensitive pheA from E. coli (PheA**) | Plants | Increased levels of phenylalanine. mdpi.com |

Transcriptional and Post-Transcriptional Regulation in Related Metabolic Pathways

The metabolic pathways connected to this compound are subject to intricate transcriptional and post-transcriptional regulation. In E. coli, the expression of genes involved in aromatic amino acid biosynthesis is controlled at the transcriptional level by repressor proteins like TrpR and TyrR, which bind to specific operator regions in the DNA to inhibit or activate transcription in response to the levels of the final amino acid products. asm.orgnih.gov Attenuation is another regulatory mechanism, particularly for the trp and phe operons, where the rate of transcription is modulated by the availability of the corresponding charged tRNA. caister.com

In the yeast Saccharomyces cerevisiae, the regulation is also complex. The expression of the ARO10 gene, encoding phenylpyruvate decarboxylase, is transcriptionally upregulated when phenylalanine is the primary nitrogen source. nih.gov This indicates a specific regulatory system that senses the availability of this amino acid and adjusts the catabolic pathway accordingly. nih.gov

In plants, the biosynthesis of aromatic amino acids is also tightly regulated. Recent research has identified several transcription factors that control the expression of genes in the shikimate and aromatic amino acid metabolic pathways. nih.gov For example, in conifers, the transcription factor PpMYB8 has been shown to co-activate the expression of genes involved in both phenylalanine biosynthesis and the downstream phenylpropanoid pathway, which produces lignin (B12514952). researchgate.net This suggests a coordinated transcriptional network that links primary and secondary metabolism. researchgate.net

Post-transcriptional regulation also plays a role. In E. coli, the shikimate dehydrogenase, encoded by aroE, is subject to feedback inhibition by its substrate, shikimate, which is an intermediate in the pathway rather than an end-product. nih.gov In plants, several enzymes in the aromatic amino acid biosynthesis pathway, such as chorismate mutase and arogenate dehydratase, are allosterically regulated by the final products, phenylalanine and tyrosine. bioone.org

| Regulatory Mechanism | Level | Key Molecules | Organism/System | Description |

| Repression | Transcriptional | TrpR, TyrR proteins | E. coli | Repressor proteins bind to DNA to inhibit transcription of biosynthetic operons in the presence of end-products. asm.orgnih.gov |

| Activation | Transcriptional | TyrR protein | E. coli | TyrR can also act as an activator for certain genes in the TyrR regulon. asm.orgnih.gov |

| Attenuation | Transcriptional | Leader peptide, charged tRNA | E. coli | The rate of transcription is coupled to the rate of translation of a leader peptide, which is sensitive to the availability of specific amino acids. caister.com |

| Induction | Transcriptional | Phenylalanine | S. cerevisiae | The ARO10 gene is induced in the presence of phenylalanine as the nitrogen source. nih.gov |

| Coordinated Regulation | Transcriptional | PpMYB8 transcription factor | Conifers | A transcription factor coordinates the expression of genes in the phenylalanine biosynthesis and lignin biosynthesis pathways. researchgate.net |

| Feedback Inhibition | Post-Transcriptional (Allosteric) | Phenylalanine, Tyrosine, Tryptophan, Shikimate | E. coli, Plants | The final products or pathway intermediates bind to and inhibit the activity of key enzymes in the pathway. bioone.orgcaister.comnih.gov |

Biological Roles and Interconnections

Enol-Phenylpyruvate in Microbial-Host Metabolic Interactions

This compound, and its keto tautomer phenylpyruvate, are significant small molecule metabolites that act as intermediates in the dialogue between microbial communities and their hosts. frontiersin.orgnih.gov These microbial metabolites can influence host energy metabolism, immune homeostasis, and the integrity of the gastrointestinal mucosa. frontiersin.org The study of the metabolome, in conjunction with the microbiome, provides a global understanding of the interactions occurring between the host and its resident microbes. frontiersin.org

Recent research integrating microbiome and metabolome data from gastric biopsy tissues of patients with peptic ulcer disease (PUD) has highlighted this compound as an important metabolite in this interaction. frontiersin.orgnih.gov In patients with varying stages of PUD, this compound was identified as one of the key differential metabolites, suggesting its role in the host-microbe co-regulatory network. nih.gov Specifically, levels of this compound, along with pyrophosphate, were found to be significantly associated with several groups of bacteria. nih.gov This suggests that specific metabolites like this compound could serve as biomarkers for altered metabolic phenotypes of the host and may also have signaling functions that affect the host's physiological state. nih.gov

In other microbial ecosystems, such as the fermented beverage kombucha, phenylpyruvate is involved in the metabolic interactions between different microbial species. tum.de In co-cultures of the yeast Hanseniaspora valbyensis and the acetic acid bacterium Acetobacter indonesiensis, a decrease in phenylpyruvate was observed, suggesting its consumption or transformation is part of the commensal or competitive interactions within the community. tum.de

Table 1: Bacterial Genera Associated with this compound in Microbial-Host Interactions

| Bacterial Group/Genus | Nature of Association | Study Context |

|---|---|---|

| Agathobacter | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Faecalibacterium | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Phenylobacterium | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Alphaproteobacteria | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Chitinophagales | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Rhizobiales | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Acetobacteraceae | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Nitrosomonadaceae | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Sphingomonadaceae | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

| Xanthobacteraceae | Significant negative correlation | Gastric biopsies in Peptic Ulcer Disease (PUD) nih.govresearchgate.net |

This compound in Broader Metabolic Networks and Intermediary Metabolism

This compound is the enol tautomer of phenylpyruvic acid, a keto-acid that serves as a crucial intermediate in the metabolism of the aromatic amino acid phenylalanine. Its primary role is within the biosynthetic pathway of phenylalanine, which is essential for organisms that can synthesize aromatic amino acids de novo, such as bacteria, fungi, and plants. frontiersin.organnualreviews.org

In many bacteria, the synthesis of phenylalanine from the branch-point metabolite chorismate proceeds via the phenylpyruvate route. frontiersin.orgnih.gov This pathway involves two key enzymatic steps. First, the enzyme chorismate mutase rearranges chorismate to prephenate. nih.gov Subsequently, the enzyme prephenate dehydratase catalyzes a combined dehydration and decarboxylation of prephenate to form phenylpyruvate. nih.govoup.com Phenylpyruvate is then converted to phenylalanine in a final transamination step, typically utilizing glutamate (B1630785) as the amino group donor. nih.gov

While the major route for phenylalanine biosynthesis in plants is via arogenate, evidence suggests that an alternative pathway through phenylpyruvate may also exist, similar to the one found in microorganisms. nih.gov Beyond its role in anabolism, phenylpyruvate can also be a catabolic byproduct of excess phenylalanine. Phenylpyruvate has also been noted to have inhibitory effects on mitochondrial transport; it can inhibit the import and subsequent oxidation of pyruvate (B1213749) in brain mitochondria, thereby potentially impacting cellular energy metabolism. nih.gov

Table 2: this compound in Key Metabolic Pathways

| Pathway | Role of Phenylpyruvate (Keto-form) | Key Enzyme(s) | Organism Type |

|---|---|---|---|

| Phenylalanine Biosynthesis | Penultimate intermediate | Chorismate mutase, Prephenate dehydratase, Tyrosine aminotransferase frontiersin.orgnih.gov | Bacteria, Fungi, Plants (alternative pathway) frontiersin.orgnih.gov |

| Phenylalanine Catabolism | Metabolic byproduct | Phenylalanine transaminase | Animals, Microbes |

| Mitochondrial Energy Metabolism | Inhibitor of pyruvate transport | Mitochondrial Pyruvate Carrier (MPC) nih.gov | Animals nih.gov |

Enzymatic Regulation and Feedback Mechanisms in Aromatic Amino Acid Biosynthesis

The biosynthesis of aromatic amino acids is a tightly regulated process to ensure that the metabolic resources of the cell are used efficiently. The flow of metabolites through the pathway leading to phenylalanine, and thus through phenylpyruvate, is controlled by complex feedback mechanisms. These mechanisms primarily involve the allosteric regulation of key enzymes by the final end products of the pathway.

The synthesis of phenylpyruvate is a critical control point. The enzyme prephenate dehydratase, which directly produces phenylpyruvate from prephenate, is often subject to feedback inhibition by L-phenylalanine. microbiologyresearch.org This means that when phenylalanine levels are high, the amino acid binds to the enzyme and reduces its activity, thereby slowing down its own production.

In some organisms, the regulation is more complex. For instance, in Acholeplasma laidlawii, prephenate dehydratase is not only inhibited by phenylalanine but is also allosterically activated by L-tyrosine and other hydrophobic amino acids like valine and isoleucine. microbiologyresearch.org This cross-pathway regulation allows the cell to balance the synthesis of different aromatic amino acids.

Furthermore, upstream enzymes are also key regulatory targets. The first enzyme of the entire aromatic amino acid pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is frequently regulated by one or more of the aromatic amino acids. nih.gov In Bacillus subtilis, the activity of DAHP synthase is controlled by the intermediate metabolites chorismate and prephenate, rather than directly by the amino acid end products. asm.org Chorismate mutase, the enzyme that converts chorismate to prephenate, can also be regulated. In plants, different isoforms of chorismate mutase show varying sensitivity to inhibition by phenylalanine and tyrosine. nih.gov This multi-layered regulation ensures a finely tuned control over the production of phenylpyruvate and, ultimately, phenylalanine.

Table 3: Regulation of Key Enzymes in Phenylpyruvate-Related Metabolism

| Enzyme | Regulatory Effector(s) | Effect on Enzyme Activity | Organism Example |

|---|---|---|---|

| Prephenate Dehydratase | L-Phenylalanine | Feedback Inhibition | Acholeplasma laidlawii, various bacteria microbiologyresearch.org |

| Prephenate Dehydratase | L-Tyrosine, L-Valine, L-Isoleucine | Allosteric Activation | Acholeplasma laidlawii microbiologyresearch.org |

| DAHP Synthase | L-Tyrosine | Feedback Inhibition | Acholeplasma laidlawii microbiologyresearch.org |

| DAHP Synthase | Chorismate, Prephenate | Feedback Inhibition | Bacillus subtilis asm.org |

| Chorismate Mutase | L-Phenylalanine, L-Tyrosine | Feedback Inhibition (isoform-dependent) | Arabidopsis thaliana (plants) nih.gov |

| Chorismate Mutase | Prephenate | Product Inhibition | Acholeplasma laidlawii microbiologyresearch.org |

Future Directions in Enol Phenylpyruvate Research

Emerging Methodologies in Enzymatic and Metabolic Studies

The future investigation of enol-phenylpyruvate will be heavily influenced by emerging technologies that allow for more sensitive and comprehensive analysis of biological systems.

Metabolomics and Molecular Phenotyping: Untargeted and widely targeted metabolomics have become crucial for identifying and quantifying metabolites like this compound in complex biological samples. frontiersin.orgmdpi.com Recent studies have utilized these approaches to detect this compound in diverse contexts, such as in different wine varieties, the rhizosphere of tea plants, and in patients with chronic drug-induced liver injury. frontiersin.orgmdpi.commdpi.com A key future direction is the use of "metabolic fingerprinting," which uses a cluster of metabolites to understand the pathophysiological evolution of diseases. frontiersin.org For instance, this compound has been identified as part of a metabolic fingerprint associated with cirrhosis. frontiersin.org

Another emerging area is the molecular phenotyping of extracellular vesicles, such as exosome-like vesicles (ELVs). nih.gov this compound has been detected in ELVs, which are involved in intercellular communication. nih.gov Future studies could leverage ELV metabolomics to investigate the role of this compound in processes like macrophage-induced inflammation and tumorigenesis, for which it has been implicated. nih.gov

High-Throughput Screening (HTS): To discover new enzymes that act on or are inhibited by this compound, high-throughput screening of large mutant libraries is essential. nih.gov Advances in uHTS (ultrahigh-throughput screening) methods, particularly those using fluorogenic probes that react chemoselectively with specific functional groups, can accelerate the discovery of novel biocatalysts. nih.govacs.org Developing specific functional group assays for enols or related keto-acids could enable the rapid screening of enzyme variants with altered substrate specificity or enhanced catalytic activity towards this compound. acs.org This is crucial for expanding the biocatalytic toolkit and understanding the evolution of enzyme function. nih.gov

The table below summarizes emerging methodologies and their potential applications in this compound research.

| Methodology | Description | Application to this compound Research |

| Widely Targeted Metabolomics | A sensitive mass spectrometry-based technique to quantify hundreds of known metabolites in a sample. mdpi.com | Identifying and quantifying this compound in various biological matrices (e.g., plasma, tissues, soil) to understand its role in health, disease, and ecological interactions. frontiersin.orgmdpi.com |

| Exosome-Like Vesicle (ELV) Analysis | Isolation and molecular analysis (including metabolomics) of small vesicles released by cells for intercellular signaling. nih.gov | Investigating the function of this compound in cell-to-cell communication, particularly in inflammation and cancer. nih.gov |

| Ultrahigh-Throughput Screening (uHTS) | Rapid screening of millions to billions of enzyme variants for desired catalytic activities, often using spectroscopic techniques. acs.org | Discovering novel enzymes that produce or utilize this compound; engineering existing enzymes for altered substrate specificity or improved catalytic efficiency. |

| Functional Group Probes | Chemoselective molecules that generate an optical signal upon reacting with a specific chemical functional group, used in HTS. nih.govacs.org | Development of probes specific for the enol or keto moiety of phenylpyruvate to facilitate high-throughput screening for tautomerase or other enzymatic activities. |

Unexplored Enzymatic Activities and Substrate Specificities Related to this compound

A significant area for future research lies in the exploration of "catalytic promiscuity," where an enzyme catalyzes a reaction other than its primary one. This phenomenon is particularly relevant within the tautomerase superfamily, to which phenylpyruvate tautomerase belongs. nih.govnih.govmdpi.com

The enzyme trans-3-chloroacrylic acid dehalogenase (CaaD) provides a compelling case study. acs.orgnih.gov While its main function is in the degradation of the nematocide 1,3-dichloropropene, it has been found to exhibit significant phenylpyruvate tautomerase (PPT) activity. acs.orgnih.gov CaaD acts on phenolenolpyruvate with a kcat/Km value that approaches that of its natural substrate. acs.org This discovery establishes a functional link between dehalogenases and tautomerases and highlights the catalytic versatility of the common β-α-β structural fold found in this superfamily. nih.govacs.org

This promiscuous activity suggests that other enzymes, particularly within the tautomerase superfamily, may possess uncharacterized activity towards this compound. The biological relevance of the PPT activity of macrophage migration inhibitory factor (MIF), for example, is still not fully understood and could be a partial reaction of a yet unknown primary enzymatic function. acs.orgnih.gov Future research should focus on screening other members of this superfamily for similar latent activities.

The following table details enzymes with known or potential promiscuous activity related to this compound.

| Enzyme | Primary Function | Known/Potential Promiscuous Activity with Phenylpyruvate | Research Implication |

| Macrophage Migration Inhibitory Factor (MIF) | Proinflammatory cytokine. nih.govresearchgate.net | Exhibits phenylpyruvate tautomerase (keto-enol isomerization) activity. nih.govresearchgate.net | The biological significance of its tautomerase activity is under investigation; it may be a target for anti-inflammatory drugs. researchgate.netresearchgate.net |

| trans-3-Chloroacrylic acid dehalogenase (CaaD) | Hydrolytic dehalogenation in the degradation of 1,3-dichloropropene. acs.orgnih.gov | Exhibits efficient and stereoselective phenylpyruvate tautomerase (PPT) activity. acs.orgnih.gov | Demonstrates that enzymes outside of known tautomerases can process this compound, suggesting a broader search for such activities is warranted. |

| 4-Oxalocrotonate tautomerase (4-OT) | Isomerization of 2-oxo-4-ene-hexanedioate. nih.gov | Has promiscuous CaaD activity; potential for PPT activity due to structural homology and shared catalytic promiscuity within the superfamily. nih.gov | A candidate for screening to determine if it can catalyze the tautomerization of phenylpyruvate. |

| Malonate semialdehyde decarboxylase (MSAD) | Decarboxylation of malonate semialdehyde to acetaldehyde. nih.govmdpi.com | Exhibits promiscuous hydratase activity; belongs to the tautomerase superfamily. nih.govmdpi.com | Another candidate for investigation of latent phenylpyruvate tautomerase activity based on its membership in the versatile tautomerase superfamily. |

Advanced Computational Approaches for Mechanistic Elucidation and Pathway Prediction

Computational chemistry and systems biology offer powerful tools to investigate this compound at levels of detail that are inaccessible to experiment alone.

Quantum and Molecular Mechanics (QM/MM): Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential for studying enzyme-catalyzed reactions. nih.govnih.gov These approaches treat the reactive core of the enzyme's active site with high-accuracy quantum mechanics while the surrounding protein environment is handled with more efficient molecular mechanics. nih.govmpg.de QM/MM calculations have been successfully used to determine whether the keto or enol tautomer of a substrate is the active form within an enzyme active site, as shown for 4-hydroxyphenylpyruvate dioxygenase. semanticscholar.org Future studies can apply QM/MM to phenylpyruvate tautomerase and other enzymes that interact with this compound to elucidate detailed reaction mechanisms, identify transition states, and clarify the roles of specific active site residues. diva-portal.org

Flux Balance Analysis (FBA): Flux Balance Analysis (FBA) is a mathematical method for simulating metabolism at the whole-cell or organism level using genome-scale metabolic models. wikipedia.org FBA can predict metabolic flux distributions through complex networks, like the phenylalanine metabolism pathway. nih.govigem.org It has been used to explain the system-level effects of phenylketonuria, a disease involving phenylpyruvate accumulation. nih.gov Future FBA studies could predict how this compound production and consumption are affected by genetic mutations or changes in nutrient availability. nih.gov This can help identify bottlenecks and potential targets for metabolic engineering aimed at optimizing the production of valuable aromatic compounds derived from this pathway. igem.orgresearchgate.net

The table below outlines key computational approaches for future this compound research.

| Computational Approach | Description | Application to this compound Research |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the enzyme active site is modeled with quantum mechanics and the rest of the protein with molecular mechanics. nih.gov | Elucidating the precise atomic-level mechanism of the keto-enol tautomerization catalyzed by phenylpyruvate tautomerase or other promiscuous enzymes. semanticscholar.orgdiva-portal.org |

| Density Functional Theory (DFT) | A quantum mechanical method used to compute the electronic structure of molecules, useful for calculating reaction energy barriers. diva-portal.orgnih.gov | Calculating the energy profiles for the formation and reaction of this compound, both in enzymatic and non-enzymatic contexts, to understand its stability and reactivity. nih.gov |

| Flux Balance Analysis (FBA) | A mathematical technique for simulating steady-state metabolite fluxes in a genome-scale metabolic network. wikipedia.org | Predicting the flow of metabolites through the phenylalanine pathway, including this compound, under various genetic and environmental conditions. nih.govresearchgate.net |

| Metabolic Network Modeling | Construction and analysis of reaction networks to understand systemic properties of metabolism. osti.gov | Identifying all potential production and consumption pathways for this compound and assessing their thermodynamic feasibility and connectivity within the larger metabolic network. osti.gov |

Q & A

Q. What analytical methods are commonly employed to detect and quantify enol-phenylpyruvate in biological samples?

this compound can be quantified using spectrophotometric assays, nuclear magnetic resonance (NMR) spectroscopy, or high-performance liquid chromatography (HPLC). For example, spectrophotometry leverages the compound’s absorbance properties at specific wavelengths, while NMR tracks tautomerization dynamics between keto- and this compound forms . Researchers must calibrate instruments using standard curves and account for pH-dependent equilibrium shifts, as this compound’s stability varies under physiological conditions (e.g., equilibrium constant K = 0.1 at pH 7.8 and 298.15 K) .

Q. What metabolic pathways involve this compound, and how is its tautomerization regulated?

this compound is a key intermediate in phenylalanine and tyrosine metabolism. Its interconversion with keto-phenylpyruvate is catalyzed by phenylpyruvate tautomerase (EC 5.3.2.1), an enzyme also implicated in immune regulation as macrophage migration inhibitory factor (MIF) . Tautomerization equilibrium is influenced by pH, temperature, and ionic strength, requiring careful experimental design to avoid artifacts in kinetic studies .

Q. How does this compound function as a microbial metabolite, and what organisms produce it?

this compound is synthesized by gut microbiota and environmental bacteria via aromatic amino acid degradation. Studies use microbial culturing combined with metabolomic profiling (e.g., LC-MS) to identify its presence in organisms like Clostridium species . Researchers should validate microbial pathways using gene knockout models or isotope tracing to confirm enzymatic activity .

Advanced Research Questions

Q. How can researchers address contradictions in reported equilibrium constants for this compound tautomerization?

Discrepancies in equilibrium data (e.g., K = 0.1 vs. other values) often arise from differences in experimental conditions (pH, temperature) or measurement techniques. To resolve contradictions, replicate experiments using standardized buffers (e.g., pH 7.8, 298.15 K) and cross-validate results with multiple methods (e.g., NMR for real-time monitoring and spectrophotometry for endpoint analysis) . Meta-analyses of historical data should account for methodological biases .

Q. What experimental strategies mitigate tautomerization interference during kinetic assays of phenylpyruvate tautomerase (EC 5.3.2.1)?

To isolate enzyme activity from spontaneous tautomerization, use rapid-mixing stopped-flow techniques to capture initial reaction rates. Buffer systems (e.g., Tris-HCl at pH 7.8) stabilize the enol form, while low temperatures (e.g., 25°C) reduce non-enzymatic interconversion. Include control experiments without the enzyme to quantify background rates .

Q. How can researchers design studies to explore this compound’s role as a biomarker in metabolic disorders?